Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. The reaction conditions often include the use of a solvent such as toluene or acetonitrile and a catalyst like iodine or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of metabolic pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-chloroethyl)-, dimethyl ester
- Phosphonic acid, [(2,5-dimethoxyphenyl)methyl]-, dimethyl ester
- Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester
Uniqueness
Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
189625-07-8 |
---|---|
Molecular Formula |
C12H17O6P |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C12H17O6P/c1-15-9-5-6-12(16-2)10(7-9)11(13)8-19(14,17-3)18-4/h5-7H,8H2,1-4H3 |
InChI Key |
IWJSGKHIYZEKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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